Compound Description: DIQ is a 3,4-dihydroisoquinoline derivative investigated for its potential contractile activity. It was synthesized from 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide using the Bischler–Napieralski reaction. []
Relevance: DIQ shares the core 3,4-dihydroisoquinoline structure with 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline. Both compounds belong to the dihydroisoquinoline chemical class. []
Compound Description: This compound is a quinoline derivative synthesized through a multi-step process involving the addition of a protected heterocyclic amine to ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. Subsequent reactions with triethyl orthoformate, a cyclic amine, and a final cyclization lead to the final product. This synthetic route offers a technologically simpler approach compared to prior art. []
Relevance: While this compound belongs to the quinoline class and 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline belongs to the dihydroisoquinoline class, the presence of a fluorine substituent and similar functional groups makes it structurally related. Furthermore, both compounds are being explored for their potential in medicinal chemistry. []
Compound Description: This compound features a 1H-pyrazolo[3,4-b]quinoline core with phenyl substituents at positions 1, 3, and 4. The molecule exhibits a nearly planar structure with a benzene solvent molecule present. In its crystal form, the compound forms dimers through π⋯π stacking interactions between the fused cores. []
Relevance: The presence of a fluorine atom at the 6-position on the quinoline core makes it structurally similar to 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline, even though the core structures differ. []
Compound Description: This compound, a 3,4-dihydroisoquinolin-1-one-4-carboxamide derivative, exhibits promising inhibitory activity against poly(ADP-ribose) polymerase (PARP) and displays favorable ADME characteristics compared to Olaparib, an approved PARP1 inhibitor. []
Relevance: This compound shares the core 3,4-dihydroisoquinoline structure with 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline. The presence of a fluorine substituent at the 7-position further strengthens the structural similarity. []
Compound Description: This compound is a structural analog of undecylisocoumarins isolated from Ononis natrix (Fabaceae). The synthesis involves a multi-step process starting from homopthalic acid and undecanoyl chloride, followed by hydrolysis, reduction, cyclodehydration, and demethylation steps. It displays moderate antibacterial activity, particularly against Bacillus subtilus and Salmonella paratyphi. []
Relevance: While this compound belongs to the isochromenone class and 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline belongs to the dihydroisoquinoline class, both share similarities in their structures. Both possess an undecyl chain at the 3-position and are structurally related within the broader context of heterocyclic compounds. []
8-Fluoro-3,4-dihydroisoquinoline
Compound Description: This compound serves as a crucial intermediate in the synthesis of various tetrahydroisoquinoline derivatives. Its synthesis is achieved through a directed ortho-lithiation reaction. This compound allows for the creation of diverse structures through fluorine–amine exchange, leading to 8-amino-3,4-dihydroisoquinolines, or through reduction and alkylation reactions, yielding 1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives are considered valuable building blocks in developing potential central nervous system drug candidates. []
Relevance: This compound shares the core 3,4-dihydroisoquinoline structure with 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline. The presence of a fluorine substituent, albeit at the 8-position in this compound compared to the 6-position in the target compound, further highlights their structural similarity. []
1-Benzoyl-3,4-dihydroisoquinoline Alkaloids: Nelumstemine and Longifolonine
Compound Description: Nelumstemine and longifolonine are naturally occurring 1-benzoyl-3,4-dihydroisoquinoline alkaloids synthesized for the first time using a novel method involving photo-oxidation. This method utilizes a mild photo-oxidation of 1-benzyl-3,4-dihydro-isoquinolines to 1-benzoyl-3,4-dihydroisoquinolines under visible light at room temperature. []
Relevance: These alkaloids share the core 3,4-dihydroisoquinoline structure with 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline, emphasizing their relationship within the same chemical class. []
Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid
Compound Description: A series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives were synthesized and found to possess free-radical scavenging capabilities. Some compounds exhibited moderate inhibitory activities against d-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). This suggests their potential as therapeutic candidates for diseases linked to oxidative stress. []
Relevance: These derivatives share the core 3,4-dihydroisoquinoline structure with 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline, highlighting their common structural features within this chemical class. []
Overview
6-Fluoro-1-undecyl-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C20H30FN and a molecular weight of 303.46 g/mol. This compound is notable for its unique structure, which includes a fluorine atom and an undecyl alkyl chain attached to the isoquinoline framework. The presence of these functional groups can significantly influence the compound's biological activity and physicochemical properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry and materials science.
Source and Classification
6-Fluoro-1-undecyl-3,4-dihydroisoquinoline can be synthesized from isoquinoline derivatives and fluorinated reagents. It falls under the category of dihydroisoquinolines, which are nitrogen-containing heterocycles. These compounds are often studied for their potential pharmacological activities, including antimicrobial and anticancer properties.
Synthesis Analysis
Methods
The synthesis of 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline typically involves several key steps:
Selection of Starting Materials: The process begins with isoquinoline derivatives and fluorinated reagents.
Alkylation: The undecyl chain is introduced through alkylation reactions using undecyl halides under basic conditions.
Reduction: The final step involves the reduction of the isoquinoline core to form the dihydroisoquinoline structure, often achieved through hydrogenation or other reducing agents.
Technical Details
The synthetic routes may involve optimizing reaction conditions to enhance yield and purity, utilizing scalable reagents and catalysts, and employing purification techniques such as chromatography and recrystallization.
Molecular Structure Analysis
Structure
The molecular structure of 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline features a bicyclic isoquinoline framework with a fluorine atom at the 6-position and an undecyl group at the 1-position. This structural arrangement contributes to its unique chemical behavior.
Data
Molecular Formula: C20H30FN
Molecular Weight: 303.46 g/mol
InChI Key: A unique identifier for this compound that can be used for database searches.
Chemical Reactions Analysis
Reactions
6-Fluoro-1-undecyl-3,4-dihydroisoquinoline can participate in various chemical reactions:
Oxidation: It can be oxidized to form quinoline derivatives using agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction may yield fully saturated isoquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Mechanism of Action
The mechanism of action for 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances binding affinity and specificity, while the undecyl chain influences lipophilicity and membrane permeability. These interactions may modulate various biochemical pathways, leading to potential therapeutic effects.
Physical and Chemical Properties Analysis
Physical Properties
While specific physical properties such as melting point or boiling point are not readily available in the literature, compounds in this class typically exhibit moderate to high lipophilicity due to their alkyl chain.
Chemical Properties
The presence of both a fluorine atom and an alkyl chain suggests that this compound may exhibit unique reactivity patterns compared to other similar compounds. For instance:
It may have enhanced stability due to the electron-withdrawing nature of fluorine.
The undecyl chain could provide hydrophobic interactions that affect solubility and bioavailability.
Applications
6-Fluoro-1-undecyl-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: Serves as a building block for synthesizing more complex molecules.
Biochemistry: Used in enzyme interaction studies and binding assays.
Medicine: Investigated for potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Applied in developing new materials and chemical processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Rapamycin-d3 is intended for use as an internal standard for the quantification of rapamycin by GC- or LC-MS. Rapamycin is an allosteric inhibitor of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). It interacts with FKBP prolyl isomerase 1A (FKBP12) to form a complex that binds to and inhibits the kinase activity of mTORC1. Rapamycin inhibits growth of Rh1 and Rh30 rhabdomyosarcoma cells in serum-free medium, with 50% inhibition observed at concentrations of 0.1 and 0.5 ng/ml, respectively, and increases apoptosis in these cells at 100 ng/ml. It also induces autophagy in a variety of cell types. Rapamycin inhibits IL-2-induced proliferation of IL-2-dependent T cells by 50% when used at concentrations less than 5 pM. Formulations containing rapamycin have been used as immunosuppressive agents in the prevention of organ transplant rejection. Rapamycin-d3 contains three deuterium atoms at the methyl position. It is intended for use as an internal standard for the quantification of rapamycin by GC- or LC-MS. Rapamycin interacts with the cytosolic FK-binding protein 12 (FKBP12) to form a complex which inhibits the mammalian target of rapamycin (mTOR) pathway by directly binding to mTOR Complex 1 (mTORC1). Rapamycin and other inhibitors of mTORC1 signaling show potential in treating cancer, adipogenesis, diabetes, tuberous sclerosis, and cardiovascular disease.